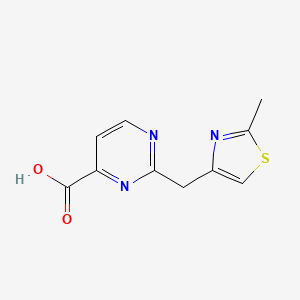
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. One common synthetic route includes the reaction of 2-methylthiazole with a suitable pyrimidine derivative under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole and pyrimidine derivatives, such as:
2-Methylthiazole: Known for its flavor and fragrance properties.
Pyrimidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid apart is its unique combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity .
Biologische Aktivität
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves examining its structure, mechanism of action, and the results of various biological assays.
Chemical Structure
The compound consists of a pyrimidine ring substituted with a carboxylic acid group and a thiazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for microbial survival and cancer cell proliferation.
- Cellular Uptake : The thiazole group enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound's effectiveness against Staphylococcus aureus indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells, the following results were observed:
- A549 Cells : The compound exhibited minimal cytotoxicity, with a viability rate of approximately 90% at a concentration of 100 µM.
- Caco-2 Cells : A significant reduction in cell viability (39.8%) was noted at the same concentration, indicating a selective response in colorectal cancer cells.
Table 2: Anticancer Activity Data
These findings suggest that the compound may have selective anticancer properties, making it a candidate for further development in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and pyrimidine moieties can significantly affect the biological activity of the compound. For instance:
- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances activity.
- Pyrimidine Modifications : Alterations in the carboxylic acid group may influence solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H9N3O2S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-12-7(5-16-6)4-9-11-3-2-8(13-9)10(14)15/h2-3,5H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
WDFYEENGRGJFES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















